molecular formula C21H25FN2O B1242489 1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine

1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine

Cat. No. B1242489
M. Wt: 340.4 g/mol
InChI Key: UKOCGOXTVCIACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine is a member of piperazines.

Scientific Research Applications

Pharmacological Activities

  • A compound closely related to 1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine demonstrated hypotensive activity in conscious rats, indicating a potential use in managing blood pressure conditions. This compound also decreased sympathetic nerve activity and blocked pressor effects of norepinephrine and phenylephrine, thus acting as an alpha-adrenergic antagonist (McCall et al., 1982).
  • Another related compound, being an alpha blocker, showed both peripheral and central activities and also displayed hypotensive properties, suggesting its potential use in cardiovascular therapies (Tenbrink et al., 1981).

Synthesis and Chemical Analysis

  • Research on the synthesis of closely related compounds has been documented, revealing the significance of this class of compounds in medicinal chemistry and pharmaceutical manufacturing (Shakhmaev et al., 2016).

Antimicrobial and Antibacterial Potential

  • Piperazine derivatives, akin to 1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine, have shown significant antibacterial activities, suggesting potential applications in treating bacterial infections (Rameshkumar et al., 2003).

Applications in Central Nervous System Disorders

  • A piperazine derivative displayed anxiolytic-like activities in studies, indicating possible applications in treating anxiety and related central nervous system disorders (de Brito et al., 2012).

Bioactivity in Cancer and Enzyme Inhibition

  • Certain Mannich bases with piperazines demonstrated cytotoxic/anticancer properties and also inhibited carbonic anhydrase enzymes, which could be beneficial in designing cancer therapies and understanding enzyme dynamics (Tuğrak et al., 2019).

Potential Use in Cocaine-Abuse Treatment

  • Extended-action ligands related to this compound have been explored as potential therapeutic agents for cocaine abuse, illustrating the broad spectrum of pharmacological applications of these derivatives (Lewis et al., 1999).

properties

Product Name

1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine

Molecular Formula

C21H25FN2O

Molecular Weight

340.4 g/mol

IUPAC Name

1-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(4-fluorophenyl)piperazine

InChI

InChI=1S/C21H25FN2O/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21/h1-8,21H,9-16H2

InChI Key

UKOCGOXTVCIACM-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F

synonyms

1-(4-fluorophenyl)-4-(2-(isochroman-1-yl)ethyl)piperazine dihydrochloride
PNU 96415E
PNU-96415E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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